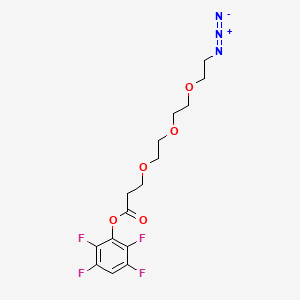
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline is an organic compound that features a cyclobutylmethoxy group and a difluoromethyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline typically involves the introduction of difluoromethyl groups into cyclobutane frameworks. One novel method is the photochemical selective difluoromethylation of bicyclobutanes, which leverages green solvent-controlled reactions. This method uses renewable visible light as the reaction power, ensuring high atom economy and controlled chemo-selectivity .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. the environmentally burdensome fluorination of cyclobutyl ketones is a common approach. The development of efficient and direct methods to introduce difluoromethyl groups into cyclobutanes is a significant area of research .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline exerts its effects involves its interaction with molecular targets and pathwaysThe compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethoxy)aniline: This compound has a similar structure but lacks the cyclobutylmethoxy group.
Difluoromethyl phenoxathiinium salt: Another compound with difluoromethyl groups, used as a difluoromethylating reagent.
Uniqueness
4-(Cyclobutylmethoxy)-3-(difluoromethyl)aniline is unique due to the presence of both cyclobutylmethoxy and difluoromethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15F2NO |
|---|---|
Molekulargewicht |
227.25 g/mol |
IUPAC-Name |
4-(cyclobutylmethoxy)-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)10-6-9(15)4-5-11(10)16-7-8-2-1-3-8/h4-6,8,12H,1-3,7,15H2 |
InChI-Schlüssel |
ZNLHKIPAUNLWDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)COC2=C(C=C(C=C2)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)





![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)



![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)



